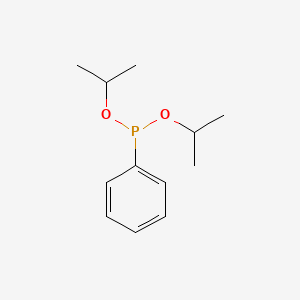

Diisopropyl Phenylphosphonite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171037. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl-di(propan-2-yloxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O2P/c1-10(2)13-15(14-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNCAOOMUMJYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(C1=CC=CC=C1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305527 | |

| Record name | Diisopropyl Phenylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36238-99-0 | |

| Record name | NSC171037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diisopropyl Phenylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diisopropyl Phenylphosphonite

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of diisopropyl phenylphosphonite, a key organophosphorus compound with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and in-depth characterization methodologies. The guide emphasizes the causality behind experimental choices and provides a framework for the reliable synthesis and validation of this important chemical intermediate.

Introduction

This compound, with the chemical formula C₁₂H₁₉O₂P, is a trivalent organophosphorus compound belonging to the phosphonite ester family. Its structure features a central phosphorus atom bonded to a phenyl group and two isopropoxy groups. The presence of the lone pair of electrons on the phosphorus atom imparts nucleophilic character, making it a versatile reagent and ligand in various chemical transformations.

The unique electronic and steric properties of this compound make it a valuable building block in organic synthesis, particularly in the formation of P-C bonds and as a precursor to more complex organophosphorus compounds. Its role as a ligand in transition-metal catalysis is also an area of active research. A thorough understanding of its synthesis and a robust analytical workflow for its characterization are paramount for its effective application.

Synthesis of this compound

Principle and Mechanism

The most common and direct method for the synthesis of this compound involves the nucleophilic substitution reaction of dichlorophenylphosphine (also known as phenylphosphonous dichloride) with isopropanol. The reaction proceeds via the stepwise replacement of the two chlorine atoms on the phosphorus center by isopropoxy groups.

The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N), which acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl is crucial as it can protonate the product and lead to undesired side reactions or decomposition. The overall reaction is shown below:

Figure 1: Overall synthesis scheme for this compound.

The choice of a non-protic solvent is important to avoid unwanted reactions with the highly reactive dichlorophenylphosphine starting material. Anhydrous conditions are essential to prevent hydrolysis of the phosphorus chlorides and the final phosphonite product.

Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

2.2.1. Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Dichlorophenylphosphine | C₆H₅PCl₂ | 178.99 | 17.9 g (13.3 mL) | 0.1 | Freshly distilled if necessary |

| Isopropanol | C₃H₈O | 60.10 | 13.2 g (16.8 mL) | 0.22 | Anhydrous |

| Triethylamine | (C₂H₅)₃N | 101.19 | 22.3 g (30.7 mL) | 0.22 | Anhydrous, distilled from CaH₂ |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 250 mL | - | As solvent |

| Celite® | - | - | - | - | For filtration |

2.2.2. Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Initial Charging: The flask is charged with dichlorophenylphosphine (17.9 g, 0.1 mol) and anhydrous diethyl ether (100 mL). The solution is cooled to 0 °C in an ice-water bath.

-

Addition of Reactants: A solution of anhydrous isopropanol (13.2 g, 0.22 mol) and anhydrous triethylamine (22.3 g, 0.22 mol) in anhydrous diethyl ether (150 mL) is added dropwise from the addition funnel over a period of 1-2 hours, while maintaining the internal temperature at 0-5 °C with vigorous stirring. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for an additional 12-16 hours to ensure complete reaction.

-

Work-up: The reaction mixture is filtered through a pad of Celite® under a nitrogen atmosphere to remove the triethylammonium chloride precipitate. The filter cake is washed with two portions of anhydrous diethyl ether (25 mL each).

-

Solvent Removal: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the diethyl ether.

-

Purification: The crude this compound is purified by vacuum distillation.[1] The product is collected as a colorless liquid. It is crucial to use a well-controlled vacuum and heating to prevent decomposition.

2.2.3. Safety Considerations

-

Dichlorophenylphosphine is a corrosive and moisture-sensitive liquid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated fume hood.

-

The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation and hydrolysis of the phosphorus compounds.

Characterization and Quality Control

A multi-technique approach is essential for the unambiguous characterization and purity assessment of the synthesized this compound.

Figure 2: A typical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

3.1.1. Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.3-7.5 | m | - | Aromatic protons (C₆H₅) |

| ~4.5-4.7 | m | ~6-7 (H-H) | -OCH(CH₃)₂ |

| ~1.2-1.4 | d | ~6-7 (H-H) | -OCH(CH₃)₂ |

The methine proton of the isopropoxy group is expected to be a multiplet due to coupling with the six methyl protons and potentially with the phosphorus nucleus.

3.1.2. Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Coupling to ³¹P | Assignment |

| ~128-135 | Yes | Aromatic carbons (C₆H₅) |

| ~68-72 | Yes (²JPC) | -OCH(CH₃)₂ |

| ~23-25 | Yes (³JPC) | -OCH(CH₃)₂ |

The carbon atoms will exhibit coupling to the phosphorus nucleus, with the magnitude of the coupling constant (JPC) decreasing with the number of bonds separating the nuclei.

3.1.3. Predicted ³¹P NMR Spectral Data

The ³¹P NMR spectrum is expected to show a single resonance in the characteristic region for phosphonites. The chemical shift of phosphites and phosphonites typically falls in the range of +120 to +180 ppm relative to 85% H₃PO₄. For this compound, a chemical shift in the range of +150 to +160 ppm can be anticipated.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain insight into the fragmentation pattern of the molecule, which can further confirm its structure. For this compound (C₁₂H₁₉O₂P), the expected molecular weight is 226.25 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

Under EI-MS conditions, the molecular ion peak [M]⁺ at m/z = 226 is expected. Common fragmentation pathways for phosphites and phosphonites involve the loss of alkyl and alkoxy groups. Key expected fragments include:

-

[M - C₃H₇]⁺: Loss of an isopropyl group.

-

[M - OC₃H₇]⁺: Loss of an isopropoxy group.

-

Fragments corresponding to the phenylphosphinidene cation [C₆H₅P]⁺.

Physicochemical Properties

While specific experimental data for this compound can be scarce, the following table provides estimated and reported values for related compounds to offer a general reference.

| Property | Predicted/Reported Value |

| Boiling Point | A boiling point in the range of 130-140 °C at reduced pressure (e.g., 0.1 mmHg) is expected based on similar compounds.[1] |

| Density | Approximately 1.0 g/mL |

| Refractive Index | Approximately 1.50 - 1.52 |

Handling, Storage, and Stability

This compound is sensitive to moisture and air. The lone pair of electrons on the phosphorus atom is susceptible to oxidation to the corresponding phosphonate. Therefore, it should be handled and stored under an inert atmosphere (nitrogen or argon). It is best stored in a sealed container in a cool, dry place.

Conclusion

This technical guide has detailed a reliable and reproducible method for the synthesis of this compound from dichlorophenylphosphine and isopropanol. The importance of anhydrous conditions and the role of a base in trapping the HCl byproduct have been highlighted. A comprehensive characterization workflow employing NMR and mass spectrometry has been outlined, with predicted spectral data to aid in the identification and purity assessment of the final product. The information provided herein serves as a valuable resource for researchers requiring a well-characterized source of this compound for their synthetic and catalytic applications.

References

-

Tukacs, J. M., Király, D., Strádi, A., Novodarszki, G., Eke, Z., Dibó, G., Kégl, T., & Mika, L. T. (2012). Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion. Green Chemistry, 14(7), 2057-2065. [Link]

Sources

physical and chemical properties of Diisopropyl Phenylphosphonite

An In-depth Technical Guide to Diisopropyl Phenylphosphonite: Properties, Synthesis, and Spectroscopic Characterization

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a significant organophosphorus compound. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the physical and chemical properties, provides a validated synthesis protocol, and offers an in-depth analysis of its spectroscopic characteristics. The information is grounded in established chemical principles and supported by data from analogous compounds to provide a robust and practical resource.

Introduction

This compound, with the chemical formula C₁₂H₁₉O₂P, is a dialkyl phosphonite featuring a phenyl group and two isopropoxy groups attached to the phosphorus(III) center. As a P(III) compound, it is characterized by the nucleophilic nature of the phosphorus atom, making it a valuable reagent and ligand in a variety of organic transformations. Its applications span from being a precursor in the synthesis of phosphonate esters, which have broad applications in medicinal chemistry and materials science, to its use as a ligand in transition-metal-catalyzed reactions.

Understanding the fundamental physical and chemical properties of this compound is paramount for its effective and safe utilization in a laboratory setting. This guide aims to provide a detailed exposition of these characteristics, alongside practical experimental protocols and in-depth spectroscopic analysis.

Physical and Chemical Properties

The physical and chemical properties of this compound are influenced by the interplay of the phenyl ring, the isopropoxy groups, and the central phosphorus atom.

Physical Properties

Precise experimental data for this compound is not extensively documented in readily available literature. However, by examining closely related analogs such as diisopropyl phosphonate and diisopropyl methylphosphonate, we can establish a reliable set of expected physical properties.

| Property | Expected Value/Observation | Basis of Estimation |

| Molecular Formula | C₁₂H₁₉O₂P | - |

| Molecular Weight | 226.25 g/mol | - |

| Appearance | Colorless liquid | Analogy with diisopropyl phosphonate and other dialkyl phosphonites. |

| Boiling Point | Estimated 110-120 °C at 10 mmHg | Extrapolated from diisopropyl phosphonate (71-72 °C @ 10 mmHg) and diisopropyl methylphosphonate (121.05 °C @ 10 mm Hg), accounting for the larger phenyl group.[1] |

| Density | Estimated ~1.0 g/cm³ | Based on diisopropyl phosphonate (1.006 g/cm³) and diisopropyl methylphosphonate (0.976 g/mL).[1][2] |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane). Likely sparingly soluble in water. | General solubility of organophosphorus esters. Diisopropyl phosphonate is soluble in many organic solvents.[1] |

Chemical Properties

The chemical reactivity of this compound is dominated by the trivalent phosphorus atom, which possesses a lone pair of electrons and is susceptible to oxidation and electrophilic attack.

2.2.1. Oxidation

Phosphonites are readily oxidized to the corresponding phosphonates (P(V)) by mild oxidizing agents, or even by atmospheric oxygen over time. This reaction is a key consideration for the storage and handling of this compound.

Caption: Oxidation of this compound.

2.2.2. Hydrolysis

In the presence of water, particularly under acidic or basic conditions, this compound is expected to undergo hydrolysis. The P-O bonds are cleaved to yield isopropanol and phenylphosphonous acid, which may exist in equilibrium with its tautomer, phenylphosphinic acid.

2.2.3. Arbuzov Reaction

A hallmark reaction of trivalent phosphorus esters is the Michaelis-Arbuzov reaction. This compound can react with alkyl halides to form a phosphonium intermediate, which then rearranges to a stable pentavalent phosphinate.

Synthesis of this compound

A standard and effective method for the synthesis of this compound involves the reaction of dichlorophenylphosphine with isopropanol in the presence of a base to scavenge the HCl byproduct.[3]

Caption: Synthesis Workflow for this compound.

Experimental Protocol

Materials:

-

Dichlorophenylphosphine (1 eq)

-

Anhydrous Isopropanol (2.1 eq)

-

Anhydrous Triethylamine (2.2 eq)

-

Anhydrous Diethyl Ether

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dichlorophenylphosphine and anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of anhydrous isopropanol and anhydrous triethylamine in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the isopropanol/triethylamine solution dropwise to the stirred dichlorophenylphosphine solution over 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Filter the reaction mixture under a nitrogen atmosphere to remove the salt.

-

Wash the salt with a small amount of anhydrous diethyl ether.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

Spectroscopic Characterization

The structural elucidation of this compound is readily achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The following sections detail the expected spectral features based on the analysis of analogous compounds.[4][5]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization of this compound.

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the isopropoxy and phenyl protons, with coupling to the ³¹P nucleus.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Phenyl (ortho) | 7.5 - 7.8 | Multiplet | |

| Phenyl (meta, para) | 7.2 - 7.4 | Multiplet | |

| CH (isopropoxy) | 4.5 - 4.8 | Multiplet (septet of doublets) | ³JHH ≈ 6 Hz, ³JHP ≈ 8-10 Hz |

| CH₃ (isopropoxy) | 1.2 - 1.4 | Doublet | ³JHH ≈ 6 Hz |

4.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct resonances for the phenyl and isopropoxy carbons, with characteristic C-P coupling.

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Phenyl (ipso) | 140 - 145 | Doublet | ¹JCP ≈ 20-30 Hz |

| Phenyl (ortho, meta, para) | 128 - 132 | Doublets or singlets | ²⁻⁴JCP ≈ 2-10 Hz |

| CH (isopropoxy) | 68 - 72 | Doublet | ²JCP ≈ 10-15 Hz |

| CH₃ (isopropoxy) | 23 - 25 | Doublet | ³JCP ≈ 5-8 Hz |

4.1.3. ³¹P NMR Spectroscopy

The phosphorus-31 NMR spectrum is expected to show a single resonance in the characteristic region for phosphonites.

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ³¹P | +140 to +160 |

This large downfield shift is characteristic of P(III) compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Strong |

| C=C (aromatic) | 1580 - 1600, 1450 - 1500 | Medium |

| P-O-C | 1000 - 1050 | Strong |

| P-Ph | ~1100 | Medium |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z = 226, along with fragmentation patterns corresponding to the loss of isopropoxy and isopropyl groups.

Caption: Expected Mass Spectrometry Fragmentation.

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Reactivity Hazards: The compound is sensitive to moisture and air. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place. It is potentially pyrophoric.

-

Health Hazards: Phosphonites can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a valuable organophosphorus reagent with significant potential in synthetic chemistry. This guide has provided a detailed overview of its expected physical and chemical properties, a reliable synthesis protocol, and a comprehensive analysis of its spectroscopic characteristics based on established principles and data from analogous compounds. By understanding these fundamental aspects, researchers can effectively and safely utilize this compound in their work.

References

-

Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. (2025). MDPI. [Link]

-

Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. (2025). ResearchGate. [Link]

-

Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT. International Journal of Scientific Research and Engineering Development. [Link]

-

A new method for the synthesis of dichlorophosphines. (2025). ResearchGate. [Link]

-

Gas chromatographic–mass spectrometric analysis of the Curie-point pyrolysis products of some dipeptides and their diketopiperazine. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Safety - phosphonates. Phosphonates Europe. [Link]

-

Phosphonic acid, phenyl-, diethyl ester. PubChem. [Link]

-

Diisopropyl methylphosphonate. Wikipedia. [Link]

-

SAFETY DATA SHEET - Phosphonates (DTPMPA.7Na). (2022). Redox. [Link]

-

Phosphonic acid: preparation and applications. Beilstein Journals. [Link]

-

C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

-

Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion - Supporting Information. Royal Society of Chemistry. [Link]

-

PHOSPHONATES (ATMP.5NA). White International. [Link]

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0196052). NP-MRD. [Link]

-

Synthesis of Aryl-Dichlorophosphines. (2021). ChemistryViews. [Link]

-

Exploring the Properties and Applications of Diisopropyl Phosphonate. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. MDPI. [Link]

-

Diisopropylphosphite. Wikipedia. [Link]

-

SAFETY DATA SHEET. PhosphonicS. [Link]

Sources

An In-depth Technical Guide to Diisopropyl Phenylphosphonite (CAS No. 36238-99-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diisopropyl Phenylphosphonite, a trivalent organophosphorus compound with the CAS number 36238-99-0. While specific extensive research on this particular phosphonite is not widely published, this document synthesizes available data, outlines probable synthetic routes based on established organophosphorus chemistry, predicts its spectroscopic characteristics, and discusses its potential applications, particularly as a ligand in catalysis and as a synthetic intermediate in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in the properties and utility of this compound.

Introduction: Understanding the Phenylphosphonite Moiety

This compound belongs to the class of phosphonites, which are esters of phosphonous acid. These trivalent phosphorus compounds are characterized by the general formula P(OR)₂R'. In the case of this compound, the R' group is a phenyl ring, and the two OR groups are isopropoxy moieties. The lone pair of electrons on the phosphorus atom imparts nucleophilic character, making it a versatile reagent and a valuable ligand for transition metals. Its structural features suggest potential utility in organic synthesis and materials science, particularly in the realm of catalysis and as a building block for more complex organophosphorus compounds.

Physicochemical Properties

Based on available safety data, this compound is a liquid at room temperature with the following properties:

| Property | Value |

| CAS Number | 36238-99-0 |

| Molecular Formula | C₁₂H₁₉O₂P |

| Appearance | Liquid |

| Boiling Point | 112 - 114 °C |

| Density | 0.995 g/cm³ at 20 °C |

Synthesis of this compound: A Probable Pathway

The reaction proceeds via a nucleophilic substitution mechanism where the oxygen of isopropanol attacks the electrophilic phosphorus center, displacing the chloride leaving groups. A tertiary amine, such as triethylamine or pyridine, is typically used as a scavenger for the hydrogen chloride byproduct, driving the reaction to completion.

Caption: Probable synthetic route to this compound.

Experimental Protocol: A General Procedure

The following is a generalized protocol based on the synthesis of similar phosphonites. Researchers should optimize conditions for their specific needs.

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of phenylphosphonous dichloride in an anhydrous, inert solvent (e.g., diethyl ether or tetrahydrofuran).

-

Reaction Mixture: A solution of two equivalents of isopropanol and two equivalents of a non-nucleophilic base (e.g., triethylamine) in the same anhydrous solvent is prepared and charged into the dropping funnel.

-

Addition: The flask containing the phenylphosphonous dichloride solution is cooled in an ice bath (0 °C). The isopropanol/base solution is added dropwise with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Workup: The precipitated triethylammonium chloride is removed by filtration under an inert atmosphere. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Spectroscopic Characterization: Predicted Spectra

Detailed, experimentally verified spectra for this compound are not widely available. However, based on the known spectroscopic properties of structurally related compounds, the following characteristics can be predicted.

³¹P NMR Spectroscopy

³¹P NMR is the most definitive technique for characterizing organophosphorus compounds. For a trivalent phosphonite like this compound, the ³¹P chemical shift is expected to appear in the downfield region, typically between +140 and +160 ppm relative to an 85% H₃PO₄ standard. This is a characteristic range for phosphonites and distinguishes them from pentavalent phosphorus species like phosphonates, which appear at much higher field (typically 0 to +30 ppm). The spectrum is usually acquired with proton decoupling, resulting in a singlet.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the proton environments in the molecule. The expected signals are:

-

Phenyl Protons (C₆H₅): A multiplet in the aromatic region, likely between δ 7.0 and 7.8 ppm .

-

Isopropyl Methine Protons (-OCH(CH₃)₂): A multiplet, likely a septet of doublets or a more complex multiplet due to coupling with both the methyl protons and the phosphorus nucleus (³JHP). This signal is expected around δ 4.5-5.0 ppm .

-

Isopropyl Methyl Protons (-OCH(CH₃)₂): A doublet of doublets due to coupling with the methine proton (³JHH) and potentially a smaller four-bond coupling to the phosphorus nucleus (⁴JHP). This signal will be in the upfield region, likely around δ 1.2-1.4 ppm . The two methyl groups of each isopropoxy moiety may be diastereotopic, leading to two distinct signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show signals for the phenyl and isopropoxy carbons, with characteristic coupling to the phosphorus nucleus.

-

Phenyl Carbons (C₆H₅): Several signals in the aromatic region (δ 120-150 ppm). The ipso-carbon (the carbon directly attached to phosphorus) will show a large one-bond coupling constant (¹JCP). The ortho, meta, and para carbons will show smaller two-, three-, and four-bond couplings, respectively.

-

Isopropyl Methine Carbon (-OCH): A signal around δ 70-75 ppm , showing a two-bond coupling to phosphorus (²JCP).

-

Isopropyl Methyl Carbons (-CH₃): A signal around δ 20-25 ppm , with a three-bond coupling to phosphorus (³JCP). The diastereotopic nature of the methyl groups may result in two distinct signals.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the phenyl and isopropoxy groups. Key expected absorptions include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

P-O-C stretching: A strong, broad band in the region of ~1000-1100 cm⁻¹ .

-

C-H bending (isopropyl): ~1370-1390 cm⁻¹

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound would be expected. Common fragmentation pathways for phosphites and phosphonites involve the loss of alkoxy groups and rearrangements.

Potential Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its chemical nature suggests several potential uses for researchers in organic synthesis and drug development.

Ligand in Transition Metal Catalysis

Phosphites and phosphonites are well-established ligands in homogeneous catalysis, particularly in reactions involving palladium, rhodium, and nickel. The lone pair on the phosphorus atom can coordinate to the metal center, and the electronic and steric properties of the ligand can be tuned to influence the catalytic activity and selectivity.

This compound, as a monodentate phosphonite ligand, could be employed in various cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl halides and boronic acids.

-

Heck Reaction: Vinylation of aryl halides.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

The steric bulk of the isopropoxy groups and the electronic influence of the phenyl group would play a crucial role in the efficacy of the catalytic system.

An In-depth Technical Guide to the Molecular Structure of Diisopropyl Phenylphosphonite

Abstract: This technical guide provides a comprehensive examination of the molecular structure, properties, and reactivity of diisopropyl phenylphosphonite. Directed at researchers, scientists, and professionals in drug development and catalysis, this document synthesizes theoretical knowledge with practical insights. Due to the limited availability of direct experimental data for this compound, this guide leverages data from closely related analogs, particularly diethyl phenylphosphonite, to provide a robust and scientifically grounded overview. This guide covers the predicted molecular geometry, spectroscopic signatures, synthetic pathways, and key applications, with a strong emphasis on the underlying chemical principles.

Introduction and Structural Elucidation

This compound, with the chemical formula C₁₂H₁₉O₂P, is an organophosphorus compound belonging to the phosphonite ester family. These compounds are characterized by a trivalent phosphorus atom bonded to a phenyl group and two alkoxy groups. The phosphorus center in this compound possesses a lone pair of electrons, which is crucial to its reactivity and function as a ligand in organometallic chemistry.

The molecular structure features a central phosphorus atom bonded to a phenyl ring and two isopropoxy groups. The geometry around the phosphorus atom is trigonal pyramidal, a consequence of the steric and electronic effects of the substituents and the lone pair of electrons.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₂H₁₉O₂P | Chemical Structure |

| Molecular Weight | 226.25 g/mol | Sum of atomic weights |

| Appearance | Colorless liquid | Analogy with other dialkyl phenylphosphonites[1] |

| Boiling Point | Higher than diethyl phenylphosphonate (approx. 110-112 °C at 10 mmHg) | Increased molecular weight and van der Waals forces |

| Solubility | Soluble in common organic solvents (e.g., THF, toluene, dichloromethane) | Nonpolar nature of the molecule |

Synthesis and Reactivity

While specific literature detailing the synthesis of this compound is scarce, general methods for the preparation of dialkyl phenylphosphonites are well-established. These methods can be adapted to produce the diisopropyl ester.

General Synthetic Protocol for Dialkyl Phenylphosphonites

A common and effective method involves the reaction of phenylphosphonous dichloride (C₆H₅PCl₂) with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of a Dialkyl Phenylphosphonite (General Procedure)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of anhydrous isopropyl alcohol (2.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) in an anhydrous, inert solvent (e.g., diethyl ether or toluene) under a nitrogen atmosphere.

-

Addition of Phenylphosphonous Dichloride: The flask is cooled in an ice bath (0 °C). A solution of phenylphosphonous dichloride (1.0 equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel with vigorous stirring.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Workup: The resulting triethylammonium chloride salt is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield the pure dialkyl phenylphosphonite.

Caption: General workflow for the synthesis of dialkyl phenylphosphonites.

Reactivity Profile

The reactivity of this compound is dominated by the nucleophilic character of the phosphorus lone pair and its susceptibility to oxidation.

-

Oxidation: Phenylphosphonites are readily oxidized to the corresponding phenylphosphonates, which contain a pentavalent phosphorus atom with a P=O double bond. This can occur upon exposure to air or other oxidizing agents.

-

Arbuzov Reaction: In the presence of an alkyl halide, this compound is expected to undergo the Michaelis-Arbuzov reaction to form a phosphinate.

-

Coordination Chemistry: As a soft phosphine-type ligand, this compound can coordinate to various transition metals, particularly late transition metals like palladium, platinum, rhodium, and iridium. The steric bulk of the isopropyl groups can influence the coordination number and geometry of the resulting metal complexes, which in turn affects their catalytic activity.[2]

Spectroscopic Characterization (Inferred)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts (δ) / Frequencies (cm⁻¹) | Rationale and Expected Coupling |

| ¹H NMR | ~7.2-7.8 ppm (m, 5H, Ar-H)~4.0-4.5 ppm (septet, 2H, OCH)~1.2-1.4 ppm (d, 12H, CH₃) | Aromatic protons will appear as a multiplet. The methine proton of the isopropyl group will be a septet due to coupling with the six methyl protons and will also show coupling to the ³¹P nucleus. The methyl protons will appear as a doublet due to coupling with the methine proton. |

| ¹³C NMR | ~128-135 ppm (Ar-C)~68-72 ppm (OCH)~22-25 ppm (CH₃) | Aromatic carbons will show characteristic shifts. The methine and methyl carbons of the isopropyl groups will be observed, with the methine carbon showing a larger coupling constant to the ³¹P nucleus. |

| ³¹P NMR | ~155-165 ppm | The chemical shift is expected to be in the typical range for phosphonites. This is a key technique for characterizing the compound and monitoring reactions. |

| IR Spectroscopy | ~3050-3070 cm⁻¹ (Ar C-H stretch)~2850-2980 cm⁻¹ (Alkyl C-H stretch)~1580-1600 cm⁻¹ (C=C stretch)~1020-1050 cm⁻¹ (P-O-C stretch)~690-770 cm⁻¹ (Ar C-H bend) | The spectrum will be dominated by absorptions from the phenyl and isopropyl groups. The P-O-C stretch is a characteristic feature. |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 226.25 | Fragmentation patterns would likely involve the loss of isopropoxy groups and the phenyl ring. |

Applications in Research and Development

Phosphonite ligands are valuable in homogeneous catalysis due to their unique electronic and steric properties.[2] While specific applications of this compound are not widely reported, its structural features suggest its potential utility in several catalytic transformations.

-

Cross-Coupling Reactions: As a ligand for palladium catalysts, it could be employed in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[2] The steric bulk of the isopropyl groups could be advantageous in promoting reductive elimination, a key step in many catalytic cycles.

-

Asymmetric Catalysis: Chiral versions of phosphonite ligands are used in asymmetric hydrogenation and hydroformylation reactions. While this compound itself is achiral, it serves as a structural motif for the design of more complex chiral ligands.

Caption: Role of phosphonite ligands in a generic catalytic cross-coupling cycle.

Safety and Handling

Organophosphorus(III) compounds, including phosphonites, require careful handling due to their potential reactivity and toxicity.

-

Toxicity: While specific toxicity data for this compound is unavailable, related organophosphorus esters can have varying degrees of toxicity.[3] Inhalation, ingestion, and skin contact should be avoided.

-

Reactivity: Phenylphosphonites are air-sensitive and can be oxidized to the corresponding phosphonates. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents an interesting, albeit under-documented, member of the phosphonite ester family. By drawing upon the established chemistry of its analogs, this guide provides a comprehensive overview of its predicted structure, synthesis, reactivity, and potential applications. As a versatile ligand scaffold, further research into the synthesis and catalytic utility of this compound and its derivatives could unveil new opportunities in organometallic chemistry and drug discovery. The insights provided herein are intended to serve as a foundational resource for scientists and researchers venturing into this area of organophosphorus chemistry.

References

-

MDPI. (n.d.). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Retrieved from [Link]

-

ResearchGate. (2025, May 12). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl phenylphosphonite. Retrieved from [Link]

-

PMC. (n.d.). The nature of the reaction of organophosphorus compounds and carbamates with esterases. Retrieved from [Link]

-

ResearchGate. (2019, December 13). Esters of Organophosphorus Acids - Toxicity, Application and Removal from the Environment. Retrieved from [Link]

- Google Patents. (n.d.). CN104292502A - Diisopropyl phenylphosphinate (PPDI) flame retardant composition and application method thereof.

- Google Patents. (n.d.). US4342709A - Process for producing diethyl phosphite.

-

PMC. (2022, October 13). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Retrieved from [Link]

- Google Patents. (n.d.). US3950413A - Process for the preparation of phosphonic acid dihalides.

-

YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

-

ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Retrieved from [Link]

-

ACS Publications. (2022, April 13). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis. Retrieved from [Link]

-

Frontiers. (n.d.). Research progress in cardiotoxicity of organophosphate esters. Retrieved from [Link]

Sources

A Comprehensive Safety and Handling Guide for Diisopropyl Phosphonate

Introduction: A Proactive Approach to the Safe Utilization of Diisopropyl Phosphonate

Diisopropyl Phosphonate (CAS No. 1809-20-7), also known as diisopropyl hydrogen phosphite, is a valuable chemical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) where it facilitates the introduction of phosphonate groups into organic molecules.[1] While its utility in research and development is significant, its handling demands a comprehensive understanding of its associated hazards. This guide provides an in-depth analysis of the safety data for Diisopropyl Phosphonate, moving beyond mere compliance to foster a culture of proactive safety. The core principle of this document is that true laboratory safety stems from understanding the causality behind protocols. This guide is therefore structured to provide not just the "what," but the "why," enabling scientific professionals to make informed decisions that ensure personal safety and experimental integrity. The primary hazards associated with this compound are its potential to cause irritation to the eyes, skin, and respiratory system; its harmful effects if swallowed or inhaled; and its sensitivity to moisture.[2][3]

Hazard Identification and GHS Classification: Understanding the Risk Profile

Diisopropyl Phosphonate is classified as a hazardous chemical under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] This classification is the foundation of our safety protocols, providing a universally understood language of risk. A summary of its GHS classification is presented below.

| Classification | Category | Hazard Statement Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[4] |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled.[4] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[4] |

GHS Pictogram:

Key Precautionary Statements:

-

P261: Avoid breathing mist, vapors, or spray.[4]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

The causality behind these classifications is rooted in the chemical's reactivity. As an irritant, it can cause local inflammation upon contact with biological tissues. Its "harmful" classification indicates a risk of significant health issues, though not necessarily fatal, upon acute exposure via ingestion or inhalation.[5]

Toxicological Profile and Routes of Exposure

A thorough understanding of the toxicological properties is critical for risk assessment. While comprehensive human data is limited, the available information from safety data sheets and related compounds provides a clear directive for minimizing exposure.[4]

-

Inhalation: Inhalation of vapors or mists may be harmful and can cause respiratory irritation, headache, nausea, and vomiting.[2] The material's ability to irritate the respiratory system can lead to inflammation and, with long-term exposure, potentially more severe lung damage.[5]

-

Skin Contact: Causes skin irritation.[2][4] Prolonged contact can lead to inflammation and dermatitis.[5] The material may be absorbed through the skin, potentially leading to systemic effects.[5] It is imperative to treat any skin exposure as potentially harmful and to prevent it by using appropriate gloves and lab coats.

-

Eye Contact: Causes serious eye irritation.[4] Direct contact can result in chemical conjunctivitis.[2] The immediate and thorough flushing of the eyes upon exposure is a critical, non-negotiable first-aid step to prevent lasting damage.

-

Ingestion: Ingestion is harmful and may cause gastrointestinal irritation, accompanied by nausea, vomiting, and diarrhea.[2] Systemic effects such as headaches may also occur.[2]

-

Chronic Exposure: There is evidence to suggest that chronic exposure may lead to blood-related effects, though specific target organs have not been fully identified.[2] The precautionary principle dictates that all measures should be taken to minimize long-term, low-level exposure.

Emergency First-Aid Protocols

In the event of an exposure, immediate and correct action can significantly mitigate harm. The following protocols are based on established best practices for chemical exposure.[2][3][4]

Step-by-Step First-Aid Measures

-

Eye Contact:

-

Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally to wash underneath.[2]

-

Remove contact lenses if present and easy to do so.[3]

-

Seek immediate medical attention from an ophthalmologist.[4] The duration of flushing is critical to ensure the complete removal of the irritant.

-

-

Skin Contact:

-

Inhalation:

-

Ingestion:

-

Do NOT induce vomiting.[2] This is to prevent the chemical from being aspirated into the lungs, which would cause further damage.

-

If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2]

-

Never give anything by mouth to an unconscious person.[2]

-

Seek immediate medical attention.[2]

-

Visualization: Personal Exposure Emergency Response

Caption: Workflow for personal exposure incidents.

Fire and Explosion Hazard Management

Diisopropyl Phosphonate has a flash point above 112 °C, indicating it is combustible but not highly flammable.[2] However, in the event of a fire, the primary hazard stems from the toxic gases generated by thermal decomposition.

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or appropriate foam.[2] These methods work by smothering the fire and displacing oxygen.

-

Unsuitable Extinguishing Media: DO NOT use water.[2] The material is moisture-sensitive, and contact with water could lead to hazardous reactions.

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, and phosphorus oxides.[2][3]

-

Firefighter Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved or equivalent) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[2]

Accidental Release and Spill Containment

A swift and correct response to a spill is essential to prevent exposure and environmental contamination. The protocol must prioritize safety and the specific chemical properties of Diisopropyl Phosphonate.

Step-by-Step Spill Cleanup Protocol

-

Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

-

Don PPE: Before approaching the spill, don the appropriate personal protective equipment as outlined in Section 7.

-

Contain the Spill: For minor spills, contain the liquid to prevent it from spreading.

-

Apply Absorbent: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[2] Do not use combustible materials like sawdust.

-

Collect Waste: Carefully scoop the absorbed material into a suitable, sealable container for chemical waste disposal.[2]

-

Decontaminate: Wipe down the spill area with a suitable solvent (following your institution's specific guidelines for decontaminating organophosphorus compounds), and then wash with soap and water. Collect all cleaning materials as hazardous waste.

-

Dispose: Dispose of the sealed waste container according to local, state, and federal regulations.[3]

Visualization: Spill Cleanup Workflow

Caption: Step-by-step procedure for spill containment.

Safe Handling and Storage Protocols

Proactive measures during routine handling and storage are the most effective way to prevent accidents and exposures.

Handling

-

Ventilation: Always handle Diisopropyl Phosphonate in a well-ventilated area, preferably within a certified chemical fume hood to control airborne levels.[2]

-

Avoid Contact: Avoid all contact with eyes, skin, and clothing. Do not ingest or inhale vapors.[2]

-

Hygienic Practices: Wash hands thoroughly after handling. Remove contaminated clothing and wash it before reuse.[2]

-

Moisture Control: Do not allow the material to come into contact with water, moist air, or steam, as it is moisture-sensitive.[2]

Storage

-

Container: Keep containers tightly closed to prevent moisture contamination and leakage.[4]

-

Conditions: Store in a cool, dry, and well-ventilated area.[2] A recommended storage temperature is between 10°C and 25°C.[4] For long-term stability and to prevent degradation from atmospheric moisture, storage under an inert gas like argon or nitrogen is advisable.[4]

-

Incompatibilities: Store away from incompatible substances, which include:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Acid chlorides[3]

-

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE form a multi-layered defense against chemical exposure.

-

Engineering Controls:

-

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] | Protects against splashes and vapors, preventing serious eye irritation. |

| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin irritation and potential systemic absorption through skin contact. |

| Body Protection | A chemically resistant lab coat or apron. Closed-toe shoes are mandatory. | Protects skin from accidental splashes and spills. |

| Respiratory Protection | If engineering controls are insufficient or during a large spill, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] | Prevents inhalation of harmful vapors and mists. |

Physical and Chemical Properties

Understanding these properties is essential for safe handling and for anticipating the behavior of the chemical under various conditions.

| Property | Value | Reference |

| CAS Number | 1809-20-7 | [2][3] |

| Molecular Formula | C6H15O3P | [1][4] |

| Molecular Weight | 166.16 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Stench | [2][3] |

| Flash Point | > 112 °C (> 233.6 °F) | [2] |

| Moisture Sensitivity | Moisture sensitive / Hygroscopic | [2][4] |

References

-

Material Safety Data Sheet - Diisopropyl phosphite, 98%. Cole-Parmer.

-

Safety Data Sheet - Diisopropyl phosphite. Biosynth.

-

Diisopropyl methylphosphonate - Safety Data Sheet. Santa Cruz Biotechnology.

-

Diisopropyl phosphonate - Safety Data Sheet. Thermo Fisher Scientific.

-

Diisopropyl methylphosphonate - Safety Data Sheet. (Additional Source).

-

Diisopropyl phosphorofluoridate - Safety Data Sheet. Sigma-Aldrich.

-

DIISOPROPYL METHYLPHOSPHONATE - Chemical Safety Data Sheet. ChemicalBook.

-

Toxicological Profile for Diisopropyl Methylphosphonate. Agency for Toxic Substances and Disease Registry (ATSDR).

-

Firefighting Decontamination Policy. (General Reference).

-

Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. MDPI.

-

Diisopropyl peroxydicarbonate - Safety Information. PubChem, NIH.

-

Toxicological Profile for Diisopropyl Methylphosphonate. CDC Stacks.

-

PPE Solutions for the Chemical Manufacturing Industry. DuPont.

-

Exploring the Properties and Applications of Diisopropyl Phosphonate. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

handling and storage precautions for Diisopropyl Phenylphosphonite

An In-Depth Technical Guide to the Safe Handling and Storage of Diisopropyl Phenylphosphonite

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound (DPPP) is an organophosphorus compound with significant utility in synthetic chemistry, particularly as a ligand in metal-catalyzed reactions and as a precursor in the synthesis of more complex phosphine-containing molecules. Its reactivity, while beneficial for chemical transformations, necessitates a rigorous and well-understood protocol for its handling and storage to ensure the safety of laboratory personnel and the integrity of the compound. This guide provides a comprehensive overview of the essential precautions, grounded in the chemical principles governing the reactivity and toxicology of DPPP and related phosphonite compounds.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance, and its primary risks are associated with its irritant properties and potential for harmful effects upon exposure.

1.1 GHS Classification and Associated Hazards

Based on available safety data, this compound is categorized under the Globally Harmonized System (GHS) with the following classifications[1]:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation upon direct contact[1].

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation[1].

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if vapours or mists are inhaled[1].

It is crucial to recognize that related organophosphorus compounds can also be harmful if swallowed or inhaled, and may carry additional risks such as potential blood abnormalities with chronic exposure[2][3]. While not explicitly listed for DPPP, these are important considerations for a conservative risk assessment.

1.2 Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are inhalation, skin contact, and eye contact.

-

Inhalation: Inhaling mists or vapours can lead to irritation of the respiratory tract[1]. Symptoms may include coughing and shortness of breath[4].

-

Skin Contact: Direct contact can cause skin irritation, characterized by redness and discomfort[1][5]. Prolonged contact should be avoided.

-

Eye Contact: The compound is a serious eye irritant, and direct contact can cause significant pain and potential damage[1][5].

-

Ingestion: While less common in a laboratory setting, accidental ingestion may be harmful[2][3].

1.3 Physical and Chemical Hazards

A critical aspect of DPPP's hazard profile is its reactivity, particularly its sensitivity to environmental conditions.

-

Moisture Sensitivity: Like many phosphonites, DPPP is sensitive to moisture[2][3]. It can hydrolyze upon contact with water or moist air. This reaction can degrade the compound and potentially produce irritating byproducts.

-

Thermal Decomposition: While stable under normal conditions, high temperatures can lead to decomposition, producing hazardous gases such as carbon oxides (CO, CO2) and phosphorus oxides[5].

Section 2: Engineering and Administrative Controls

The first line of defense against chemical hazards involves implementing robust engineering and administrative controls to minimize the potential for exposure.

2.1 Ventilation and Containment

All handling of this compound must be conducted in a well-ventilated area.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving DPPP should be performed inside a certified chemical fume hood to control airborne vapors and prevent inhalation exposure[3][5].

-

Process Enclosure: For larger-scale operations, using a closed system or process enclosure is recommended to minimize fugitive emissions[3][5].

2.2 Designated Areas and Safe Work Practices

-

Designated Work Area: Establish a clearly marked designated area for working with DPPP to prevent cross-contamination of other lab spaces.

-

Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[6]. Do not eat, drink, or smoke in areas where DPPP is handled or stored[5][6].

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation[3][6].

Section 3: Personal Protective Equipment (PPE)

When engineering and administrative controls are not sufficient to eliminate exposure, appropriate Personal Protective Equipment (PPE) is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear chemical safety goggles that meet European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133[1][3]. A face shield may be required for tasks with a high splash potential.

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves. Nitrile rubber gloves are a suitable option, but it is essential to consult the manufacturer's recommendations for breakthrough time and permeability[1][2][6]. Inspect gloves for any signs of degradation or puncture before each use[2].

-

Lab Coat/Protective Clothing: A long-sleeved lab coat is required. For tasks with a higher risk of splashes, consider a chemically resistant apron or suit[7].

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[8]. The specific type of respirator (e.g., half-mask with organic vapor cartridges) should be chosen based on the potential concentration of airborne contaminants[1].

Section 4: Standard Operating Protocol for Handling

This protocol outlines the essential steps for the safe handling of this compound in a research setting. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Experimental Workflow: Safe Handling of this compound

Caption: Step-by-step workflow for the safe handling of this compound.

Section 5: Storage and Incompatibility

Proper storage is critical for maintaining the chemical's purity and preventing hazardous reactions. The primary concerns for this compound are its sensitivity to moisture and its incompatibility with certain classes of chemicals.

5.1 Recommended Storage Conditions

-

Container: Keep the container tightly closed to prevent exposure to atmospheric moisture and air[2][5]. An upright position is recommended to prevent leaks[8].

-

Environment: Store in a cool, dry, and well-ventilated area[2][3]. A recommended storage temperature is between 10°C and 25°C[8].

-

Inert Atmosphere: For long-term storage or for high-purity applications, storing under an inert gas like argon or nitrogen is advisable to protect against degradation from moisture and oxygen[8].

5.2 Chemical Incompatibilities

Avoid storing this compound with the following materials to prevent dangerous reactions:

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

-

Strong Acids and Bases: Can catalyze decomposition.

-

Moisture/Water: Reacts to hydrolyze the compound, compromising its integrity[2][3].

Storage Decision Workflow

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. go.lupinsys.com [go.lupinsys.com]

- 7. phosphonates - Safety [phosphonates.org]

- 8. biosynth.com [biosynth.com]

Methodological & Application

Application Notes & Protocols: Diisopropyl Phosphonate as a Versatile Precursor in Organophosphorus Synthesis

Introduction: While the broader class of organophosphorus precursors is vast, this guide focuses specifically on Diisopropyl Phosphonate (also known as Diisopropyl H-phosphonate or DHP), a highly versatile and accessible precursor for the synthesis of a wide array of organophosphorus compounds. Due to the extensive and well-documented protocols available for this reagent, we will use it as a model to explore fundamental synthetic transformations. Diisopropyl phosphonate is a tetracoordinate phosphorus species characterized by a reactive P-H bond, which is central to its utility in forming new phosphorus-carbon bonds. It exists in tautomeric equilibrium with the trivalent diisopropyl phosphite form, although the equilibrium heavily favors the phosphonate. This reactivity makes it a cornerstone reagent in pharmaceutical development and fine chemical manufacturing for creating phosphonate-containing molecules, which are often analogues of natural phosphates with enhanced stability and biological activity.[1]

This document provides an in-depth examination of its properties, safety protocols, and detailed applications in key synthetic reactions, grounded in peer-reviewed methodologies.

Physicochemical Properties and Safety Information

Effective use of any reagent begins with a thorough understanding of its properties and hazards. Diisopropyl phosphonate is a colorless, viscous liquid that is sensitive to moisture. Proper handling is critical to ensure both experimental success and laboratory safety.

Table 1: Properties and Safety Data for Diisopropyl Phosphonate

| Property | Value | Reference(s) |

| CAS Number | 1809-20-7 | [2],[3] |

| Molecular Formula | C₆H₁₅O₃P | [2] |

| Molecular Weight | 166.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 79 °C @ 14 mmHg | |

| Density | 1.00 g/cm³ at 20 °C | |

| Primary Hazards | Causes skin, eye, and respiratory tract irritation. Harmful if swallowed or inhaled. Stench.[4] | [4], |

| Handling Precautions | Use in a well-ventilated fume hood. Wear protective gloves, clothing, and eye/face protection.[5] | [6],[5] |

| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Nitrogen or Argon). Keep container tightly sealed due to hygroscopic nature. | [6] |

Expert Insight on Handling: The P-H bond in diisopropyl phosphonate can be susceptible to oxidation. While the compound is generally handled in air for many applications, for high-purity work or sensitive downstream reactions, degassing the liquid and handling under an inert atmosphere is recommended to prevent the formation of phosphate impurities. Always use oven-dried glassware to minimize hydrolysis.

Application I: The Pudovik Reaction for P-C Bond Formation

The Pudovik reaction is a classic and highly reliable method for forming α-hydroxyphosphonates through the addition of the P-H bond across a carbonyl group (aldehydes or ketones).[7] This reaction is synthetically valuable as α-hydroxyphosphonates are potent enzyme inhibitors and versatile synthetic intermediates.

Causality Behind Experimental Choices:

-

Catalyst: The reaction is typically base-catalyzed. A tertiary amine like triethylamine (TEA) is often used as it is strong enough to deprotonate the phosphonate to a small extent, initiating the nucleophilic attack, but not so strong as to cause significant side reactions with the aldehyde.[7]

-

Temperature: Gentle heating (e.g., 75 °C) is employed to overcome the activation energy of the reaction, ensuring a reasonable reaction rate without promoting decomposition of the starting materials or product.[7]

-

Solvent: The reaction can often be run neat (without solvent), which increases reaction concentration and can accelerate the rate.[7] This is a principle of green chemistry, reducing solvent waste.

Workflow for the Pudovik Reaction

Caption: Experimental workflow for the synthesis of an α-hydroxyphosphonate via the Pudovik reaction.

Protocol: Synthesis of Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate

This protocol is adapted from a peer-reviewed synthesis and provides a robust method for creating a P-C bond.[7]

Materials:

-

Diisopropyl phosphonate (1.66 g, 10 mmol, 1.0 equiv)

-

trans-Cinnamaldehyde (1.32 g, 10 mmol, 1.0 equiv)

-

Triethylamine (2.22 g, 22 mmol, 2.2 equiv)

-

Toluene (ice-cold)

-

Petroleum ether (40/60)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add diisopropyl phosphonate (10 mmol) and trans-cinnamaldehyde (10 mmol).

-

Add triethylamine (22 mmol) to the mixture.

-

Heat the reaction mixture to 75 °C with continuous stirring.

-

Maintain the temperature and stirring for 10 hours. Monitor the reaction by TLC or LC-MS if desired.

-

After 10 hours, remove the heat source and allow the solution to cool to ambient temperature. A solid should precipitate from the mixture.

-

Collect the solid precipitate via vacuum filtration.

-

Wash the collected solid with a small amount of ice-cold toluene (~5 mL) to remove residual reagents.

-

Dry the solid product in vacuo to afford the crude product.

-

For further purification, recrystallize the solid from petroleum ether (40/60) to yield analytically pure pale-yellow crystals.

Expected Outcome: This procedure typically yields the desired product, diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, in approximately 55% yield after recrystallization.[7]

Table 2: Characterization Data for Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate [7]

| Analysis Type | Observed Signal |

| ³¹P{¹H} NMR (162.0 MHz, d₆-DMSO) | δ 20.2 (s) |

| ¹H NMR (400.3 MHz, d₆-DMSO) | δ 7.43-7.22 (m, 5H, Ar-H), 6.69 (ddd, 1H, alkene-H), 6.28 (ddd, 1H, alkene-H), 5.86 (dd, 1H, OH), 4.66-4.54 (m, 2H, OCH), 4.49 (dddd, 1H, P-CH), 1.28-1.18 (m, 12H, CH₃) |

| HRMS (ESI+) | Calculated for C₁₅H₂₃O₄PNa [M+Na]⁺: 321.1232; Found: 321.1225. |

Self-Validation: The trustworthiness of this protocol is established by the detailed characterization data. The sharp singlet in the ³¹P NMR at 20.2 ppm is characteristic of a pentavalent phosphonate.[7] High-resolution mass spectrometry provides unambiguous confirmation of the elemental composition.

Relationship to the Michaelis-Arbuzov Reaction

While diisopropyl phosphonate is defined by its P-H bond, its P(III) tautomer, diisopropyl phosphite, is the reactive species in another cornerstone of organophosphorus chemistry: the Michaelis-Arbuzov reaction. This reaction is a powerful method for forming P-C bonds by reacting a trivalent phosphorus ester with an alkyl halide.[8][9]

Mechanistic Pathway:

-

Tautomerization: Diisopropyl phosphonate (DHP) is in equilibrium with its tautomeric P(III) form, diisopropyl phosphite.

-

Phosphite Ester Formation: To utilize this in an Arbuzov reaction, the phosphite tautomer must first be trapped, for example, by reaction with an alcohol under specific conditions to form a trialkyl phosphite.

-

Nucleophilic Attack (Sₙ2): The lone pair on the P(III) center of the resulting phosphite ester attacks the electrophilic carbon of an alkyl halide (R'-X), displacing the halide and forming a phosphonium salt intermediate.[8]

-

Dealkylation: The displaced halide ion (X⁻) then attacks one of the ester alkyl groups (in this case, an isopropyl group), cleaving the C-O bond and resulting in the formation of the thermodynamically stable P=O double bond. This step yields the final phosphonate product and an isopropyl halide byproduct.[10]

Caption: Conceptual pathway from Diisopropyl Phosphonate to a Michaelis-Arbuzov product.

This conceptual link is crucial for researchers, as it demonstrates how DHP can serve as a precursor not only for direct P-H addition reactions but also as a gateway to the vast synthetic possibilities offered by the Michaelis-Arbuzov reaction after an initial transformation.

Summary and Outlook

Diisopropyl phosphonate is a foundational reagent in modern organophosphorus synthesis. Its utility is primarily derived from the reactivity of its P-H bond, enabling straightforward and robust P-C bond formation via methods like the Pudovik reaction. Furthermore, its relationship with its P(III) tautomer provides a conceptual and practical link to other critical transformations, including the Michaelis-Arbuzov reaction. The detailed protocols and characterization data available provide researchers and drug development professionals with a reliable framework for incorporating phosphonate moieties into target molecules, paving the way for the discovery of new therapeutics and functional materials.

References

-

Ferguson, M. J., et al. (2025). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Molbank, 2025(2), M2013. Available at: [Link]

-

Chemsrc (2025). Diisopropylphosphine | CAS#:20491-53-6. Available at: [Link]

-

Ferguson, M. J., et al. (2025). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. ResearchGate. Available at: [Link]

-

Herrmann, W. A., et al. (2010). New Ligand Structures for Homogeneous Transition-Metal Catalysis. mediaTUM. Available at: [Link]

-

Deacon, G. B., & Green, J. H. S. (1968). Transition-metal complexes containing phosphorus ligands. Part XIII. Dialkyl phenylphosphonite and alkyl diphenylphosphinite derivatives of silver, gold, and the platinum metals. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

Turner, B. L., et al. (2020). Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. ResearchGate. Available at: [Link]

-

Clot, E., et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. MDPI. Available at: [Link]

-

Wikipedia (n.d.). Diisopropyl phosphite. Available at: [Link]

-

NMR Solutions (n.d.). 31 Phosphorus NMR. Available at: [Link]

-

Alfa Aesar (2012). Safety Data Sheet - Diisopropyl methylphosphonate. Available at: [Link]

-

Organic Syntheses (n.d.). Diisopropyl methylphosphonate. Available at: [Link]

-

Li, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]

-

Carl ROTH (n.d.). Safety Data Sheet: Diisopropylnaphthalene. Available at: [Link]

-

da Silva, R. A., et al. (2020). Synthetic strategies for the synthesis of organophosphorus compounds. ResearchGate. Available at: [Link]

-

U.S. Department of Defense (1988). 31P Solid State NMR Studies of ZrP, Mg3P2, and CdPS3. DTIC. Available at: [Link]

-

Kharlamov, S. V., et al. (2024). Stereoselective Syntheses of Organophosphorus Compounds. MDPI. Available at: [Link]

-

Grokipedia (n.d.). Michaelis–Arbuzov reaction. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diisopropyl Phosphonate: Synthesis, Properties, and Applications in Pharmaceutical Intermediates. Available at: [Link]

-

CAS Common Chemistry (n.d.). Diisopropyl phosphite. Available at: [Link]

-

Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Bedford, R. B., et al. (2004). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. ResearchGate. Available at: [Link]

-

Xu, Q., et al. (2016). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Angewandte Chemie. Available at: [Link]

-

The Organic Chemistry Tutor (2019). Formation of phosphonate esters with the Arbuzov reaction. YouTube. Available at: [Link]

-

Kolocouris, A. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. Available at: [Link]

-

Vasella, A., et al. (1991). Synthesis of Glycosyl Phosphonates and Related Compounds. ResearchGate. Available at: [Link]

-

Sharma, J. (2020). 100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis. YouTube. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Diisopropylphosphite - Wikipedia [en.wikipedia.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. biosynth.com [biosynth.com]

- 7. mdpi.com [mdpi.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Chiral Phosphonite Ligands in Asymmetric Hydrogenation

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer